molecular formula C20H26N4 B2456143 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896812-16-1

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2456143
CAS RN: 896812-16-1
M. Wt: 322.456
InChI Key: RBBSXHDESBUISC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazolo[1,5-a]pyrimidines and has a molecular weight of 372.5 g/mol.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates in the preparation of various compounds with significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showcasing inhibition effects comparable to those of 5-fluorouracil. These compounds also exhibited antimicrobial activity against selected pathogens, underscoring their potential in antitumor and antimicrobial applications (S. Riyadh, 2011).

Cognitive Impairment Treatment

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized, leading to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. ITI-214 exhibited picomolar inhibitory potency for phosphodiesterase 1 (PDE1), showing significant potential for treating cognitive impairment (Peng Li et al., 2016).

Pharmacologically Active Derivatives

Research on 2-phenylpyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, providing a promising therapeutic index and anti-inflammatory properties comparable to or better than existing treatments like phenylbutazone and indomethacin (G. Auzzi et al., 1983).

Synthesis of Fluorophores

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the preparation of novel functional fluorophores was explored. These compounds exhibited large Stokes shifts in different solvents, with potential applications as fluorescent probes for detecting biologically or environmentally relevant species (Juan C Castillo et al., 2018).

Antimicrobial Activity

Synthesis of new pyrazole and pyrazolopyrimidine derivatives demonstrated significant antibacterial activity, showcasing their potential in antimicrobial applications. This research expands the understanding of pyrazolo[1,5-a]pyrimidine derivatives' reactivity and their role in developing new antimicrobial agents (A. Rahmouni et al., 2014).

properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-5-9-17-12-18(21-13-14(2)3)24-20(22-17)19(15(4)23-24)16-10-7-6-8-11-16/h6-8,10-12,14,21H,5,9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBSXHDESBUISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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